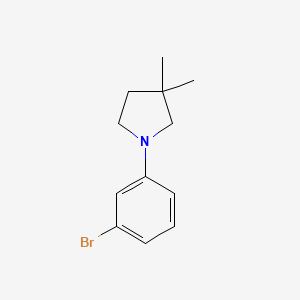![molecular formula C8H16ClNOS B1443194 1-チア-4-アザスピロ[4.5]デカン-6-オール塩酸塩 CAS No. 1221792-86-4](/img/structure/B1443194.png)
1-チア-4-アザスピロ[4.5]デカン-6-オール塩酸塩
説明
1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride is a useful research compound. Its molecular formula is C8H16ClNOS and its molecular weight is 209.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
C8H15NOS⋅HCl C_8H_{15}NOS \cdot HCl C8H15NOS⋅HCl
および分子量は209.74です . 以下は、その科学研究アプリケーションの包括的な分析であり、それぞれ独自のセクションで詳しく説明されています。複素環式化合物の合成
この化合物は、さまざまな複素環式化合物の合成における構成ブロックとして役立ちます。 その構造は、スピロ環式およびアザスピロ骨格を形成するのに役立ち、これは多くの生物学的に活性な分子に広く見られます .
抗がん研究
最近の研究では、1-チア-4-アザスピロ[4.5]デカン-6-オール塩酸塩が、潜在的な抗がん特性を持つ化合物の合成に使用されています。 これらの化合物は、カスパーゼ-3、カスパーゼ-8、およびBaxレベルなどのアポトーシスマーカーに影響を与えることが示されており、がん治療研究の新しい道を開いています .
抗潰瘍活性
この化合物の誘導体が合成され、その抗潰瘍活性について評価されました。 この分野の研究は、潰瘍性疾患を効果的に治療できる新しい治療薬の開発を目指しています .
分析化学
この化合物は、明確な融点と安定性があるため、分析化学で基準物質として使用されています。 これは、機器の較正と分析方法の検証に役立ちます .
作用機序
Mode of Action
It has been suggested that the compound may interact with its targets to induce changes at the molecular level .
Biochemical Pathways
It has been suggested that the compound may influence certain pathways related to apoptosis .
Result of Action
It has been suggested that the compound may have anticancer activity .
生化学分析
Biochemical Properties
1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair processes . Additionally, 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to apoptosis in cancer cells . It also affects gene expression by upregulating or downregulating specific genes involved in cell cycle regulation and apoptosis . Furthermore, 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of DNA polymerase, thereby preventing DNA replication . Additionally, it can activate certain transcription factors, leading to changes in gene expression . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of DNA replication and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide synthesis and DNA repair . The compound has been shown to affect metabolic flux, leading to changes in the levels of key metabolites . Additionally, it can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance .
Transport and Distribution
The transport and distribution of 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters . Once inside the cell, it can bind to intracellular proteins, leading to its accumulation in specific cellular compartments . The distribution of the compound within tissues is influenced by its affinity for different cell types and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride is critical for its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, the compound can localize to other subcellular compartments, such as the mitochondria, where it can affect mitochondrial function and induce apoptosis .
特性
IUPAC Name |
1-thia-4-azaspiro[4.5]decan-6-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS.ClH/c10-7-3-1-2-4-8(7)9-5-6-11-8;/h7,9-10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWZUXHWFIANJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)O)NCCS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1443114.png)





![tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate](/img/structure/B1443124.png)

![(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid](/img/structure/B1443128.png)
![(R)-2-(6-(tert-Butoxycarbonyl)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B1443129.png)

![1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1443132.png)
